Cas no 899727-91-4 (3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3,8-ジブチル-1-メチル-7-フェニル-1H,2H,3H,4H,8H-イミダゾ[1,2-g]プリン-2,4-ジオンは、複雑なイミダゾプリン骨格を有する有機化合物です。その特徴的な構造は、3位と8位にブチル基、1位にメチル基、7位にフェニル基が導入されており、分子の立体障害と疎水性を高めています。この化合物は、医薬品中間体や生物活性化合物の合成において有用な前駆体としての潜在性を示します。特に、修飾されたプリン骨格は核酸関連物質との特異的な相互作用が期待され、創薬研究におけるリード化合物としての応用が考えられます。高い化学安定性と合成の汎用性が本物質の主な利点です。

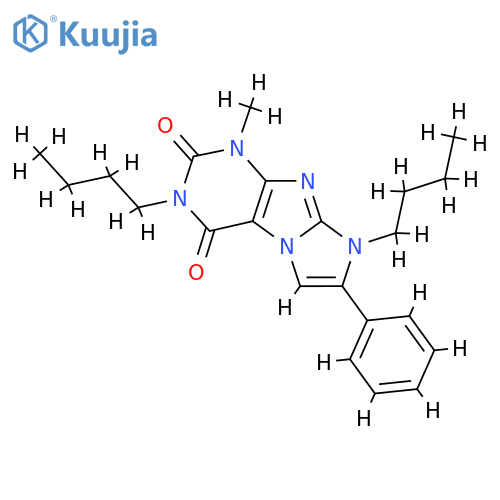

899727-91-4 structure

商品名:3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

CAS番号:899727-91-4

MF:C22H27N5O2

メガワット:393.482084512711

CID:5556343

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 2,6-dibutyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

- 3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

-

- インチ: 1S/C22H27N5O2/c1-4-6-13-25-17(16-11-9-8-10-12-16)15-27-18-19(23-21(25)27)24(3)22(29)26(20(18)28)14-7-5-2/h8-12,15H,4-7,13-14H2,1-3H3

- InChIKey: GFZOKEDWPVJIQO-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(N=C3N(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C(C4C([H])=C([H])C([H])=C([H])C=4[H])=C([H])N32)N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3124-1367-10mg |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

899727-91-4 | 90%+ | 10mg |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3124-1367-5μmol |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

899727-91-4 | 90%+ | 5μl |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3124-1367-3mg |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

899727-91-4 | 90%+ | 3mg |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3124-1367-25mg |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

899727-91-4 | 90%+ | 25mg |

$109.0 | 2023-07-05 | |

| Life Chemicals | F3124-1367-10μmol |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

899727-91-4 | 90%+ | 10μl |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3124-1367-5mg |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

899727-91-4 | 90%+ | 5mg |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3124-1367-2mg |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

899727-91-4 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3124-1367-20mg |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

899727-91-4 | 90%+ | 20mg |

$99.0 | 2023-07-05 | |

| Life Chemicals | F3124-1367-1mg |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

899727-91-4 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3124-1367-4mg |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

899727-91-4 | 90%+ | 4mg |

$66.0 | 2023-07-05 |

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

899727-91-4 (3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2230780-65-9(IL-17A antagonist 3)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量